

Tak-220 for anti-HIV-1 research

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Compound of Interest

Compound Name: **Tak-220**

Cat. No.: **B1681209**

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An In-Depth Technical Guide to **TAK-220** for Anti-HIV-1 Research

Introduction

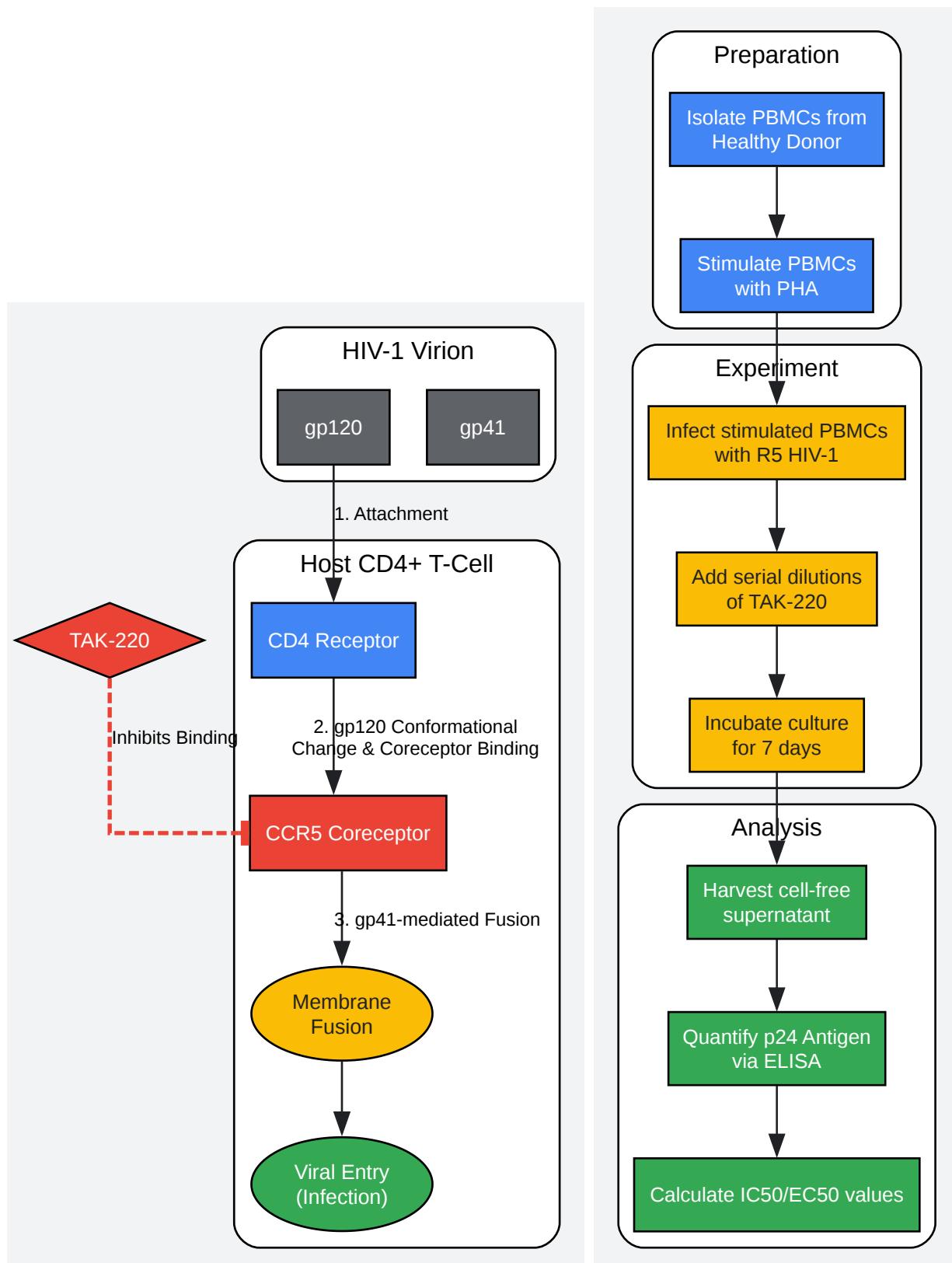
TAK-220 is an orally bioavailable, small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).^{[1][2]} It belongs to a class of anti-retroviral drugs known as entry inhibitors, which represent a promising therapeutic strategy against Human Immunodeficiency Virus Type 1 (HIV-1).^{[1][3]} By targeting a host cell receptor rather than a viral enzyme, **TAK-220** effectively blocks the entry of R5-tropic HIV-1 strains, which are predominant in the early stages of infection.^{[2][4]} This document provides a comprehensive technical overview of **TAK-220**, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for researchers in the field of HIV-1 drug development.

Mechanism of Action

HIV-1 entry into a host T-cell is a multi-step process. The viral envelope glycoprotein, gp120, first binds to the primary CD4 receptor on the T-cell surface.^{[5][6]} This initial binding induces a conformational change in gp120, exposing a binding site for a coreceptor, which is typically either CCR5 or CXCR4.^{[5][6]} For R5-tropic strains of HIV-1, this coreceptor is CCR5. The interaction between gp120 and CCR5 triggers further conformational changes in another viral protein, gp41, leading to the fusion of the viral and host cell membranes and subsequent entry of the viral capsid into the cytoplasm.^{[5][6]}

TAK-220 functions as a non-competitive antagonist of the CCR5 receptor. It binds to a hydrophobic pocket within the transmembrane helices of CCR5.^[7] This binding allosterically prevents the gp120 protein from interacting with the CCR5 coreceptor, thereby inhibiting the

membrane fusion step and blocking viral entry.[2][8] Research indicates that **TAK-220** specifically interferes with the binding of monoclonal antibodies that recognize the second extracellular loop of CCR5.[2][8] Unlike some other CCR5 antagonists, **TAK-220** does not induce the internalization of the CCR5 receptor.[2][8]

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